molecular formula C18H29NO2 B4886673 1-{2-[2-(3,4-dimethylphenoxy)ethoxy]ethyl}-4-methylpiperidine

1-{2-[2-(3,4-dimethylphenoxy)ethoxy]ethyl}-4-methylpiperidine

Cat. No. B4886673
M. Wt: 291.4 g/mol
InChI Key: CUNIWPODXJQILN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-{2-[2-(3,4-dimethylphenoxy)ethoxy]ethyl}-4-methylpiperidine, also known as DMPEA, is a chemical compound that belongs to the class of piperidine derivatives. It is a synthetic compound that has been used in scientific research for various purposes.

Mechanism of Action

The exact mechanism of action of 1-{2-[2-(3,4-dimethylphenoxy)ethoxy]ethyl}-4-methylpiperidine is not fully understood. However, it is believed to act as a selective inhibitor of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in inflammation. 1-{2-[2-(3,4-dimethylphenoxy)ethoxy]ethyl}-4-methylpiperidine has also been shown to have antioxidant properties, which may contribute to its anti-inflammatory effects.
Biochemical and Physiological Effects:
1-{2-[2-(3,4-dimethylphenoxy)ethoxy]ethyl}-4-methylpiperidine has been shown to have anti-inflammatory effects in several animal models. It has been shown to reduce the production of pro-inflammatory cytokines and to inhibit the expression of COX-2. 1-{2-[2-(3,4-dimethylphenoxy)ethoxy]ethyl}-4-methylpiperidine has also been shown to have neuroprotective effects in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One advantage of 1-{2-[2-(3,4-dimethylphenoxy)ethoxy]ethyl}-4-methylpiperidine is its selectivity for COX-2, which may reduce the risk of side effects compared to non-selective COX inhibitors. However, 1-{2-[2-(3,4-dimethylphenoxy)ethoxy]ethyl}-4-methylpiperidine is a synthetic compound that may have limited bioavailability, which may limit its effectiveness in vivo. 1-{2-[2-(3,4-dimethylphenoxy)ethoxy]ethyl}-4-methylpiperidine is also a complex compound that requires specialized expertise and equipment for its synthesis.

Future Directions

There are several future directions for the study of 1-{2-[2-(3,4-dimethylphenoxy)ethoxy]ethyl}-4-methylpiperidine. One potential direction is the development of more efficient synthesis methods that may increase the yield and purity of the compound. Another potential direction is the investigation of 1-{2-[2-(3,4-dimethylphenoxy)ethoxy]ethyl}-4-methylpiperidine as a potential treatment for other inflammatory conditions, such as arthritis. Additionally, the use of 1-{2-[2-(3,4-dimethylphenoxy)ethoxy]ethyl}-4-methylpiperidine as a precursor for the synthesis of other compounds may lead to the development of new drugs with anti-inflammatory and neuroprotective properties.

Scientific Research Applications

1-{2-[2-(3,4-dimethylphenoxy)ethoxy]ethyl}-4-methylpiperidine has been used in scientific research for various purposes. It has been studied as a potential anti-inflammatory agent, as well as a potential treatment for Alzheimer's disease. 1-{2-[2-(3,4-dimethylphenoxy)ethoxy]ethyl}-4-methylpiperidine has also been studied for its potential use in drug delivery systems and as a precursor for the synthesis of other compounds.

properties

IUPAC Name

1-[2-[2-(3,4-dimethylphenoxy)ethoxy]ethyl]-4-methylpiperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H29NO2/c1-15-6-8-19(9-7-15)10-11-20-12-13-21-18-5-4-16(2)17(3)14-18/h4-5,14-15H,6-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUNIWPODXJQILN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)CCOCCOC2=CC(=C(C=C2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H29NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[2-[2-(3,4-Dimethylphenoxy)ethoxy]ethyl]-4-methylpiperidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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